molecular formula C18H17ClFNO B1325537 3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-59-5

3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1325537
CAS No.: 898776-59-5
M. Wt: 317.8 g/mol
InChI Key: KYWICYLVUOOTCK-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone is a synthetic compound belonging to the class of benzophenones. It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrrolidinomethyl group attached to the benzophenone core. This compound has a molecular formula of C18H17ClFNO and a molecular weight of 317.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the pyrrolidinomethyl group, makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone (CFPB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity, mechanisms of action, and relevant research findings associated with CFPB.

Chemical Structure and Properties

CFPB is a derivative of benzophenone characterized by the presence of chloro and fluoro substituents along with a pyrrolidinomethyl group. This unique structure contributes to its distinct chemical and biological properties.

Antimicrobial Properties

CFPB has been studied for its antimicrobial activity . Research indicates that it exhibits significant inhibitory effects against various bacterial strains. The mechanism involves disrupting cellular processes in bacteria, leading to cell death.

  • Study Findings : In vitro assays demonstrated that CFPB effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Anticancer Properties

The anticancer potential of CFPB is another area of significant interest. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Cell Proliferation Inhibition : CFPB was shown to reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported at approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by changes in cell cycle progression observed through fluorescence-activated cell sorting (FACS) analysis. Cells treated with CFPB showed an increased percentage in the sub-G1 phase, indicating a rise in apoptotic cells .

The biological activity of CFPB is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Research suggests that CFPB may act as an inhibitor for certain enzymes involved in cancer progression and microbial metabolism. For example, it has been implicated in the inhibition of neuronal nitric oxide synthase (nNOS), which plays a role in neuroprotection and inflammation .
  • Binding Affinity : Computational studies indicate that CFPB can effectively bind to target proteins, potentially altering their function and leading to therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of CFPB, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenoneSimilar structure but different positionAntimicrobial
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenoneDifferent substitution patternAnticancer

CFPB stands out due to its specific substitution pattern, which enhances its biological activity compared to other derivatives.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that CFPB had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Cancer Cell Studies : In vivo studies using chick chorioallantoic membrane assays demonstrated that CFPB significantly inhibited tumor growth by reducing angiogenesis within tumor tissues, supporting its application as an anticancer drug candidate .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-11-15(7-8-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWICYLVUOOTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642754
Record name (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-59-5
Record name (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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